Cinperene is a member of piperidines . Its molecular formula is C25H28N2O2 . It is an atropine-like drug which can block pilocarpine-induced lacrimation and salivation .
The molecular structure of Cinperene is represented by the formula C25H28N2O2 . The exact mass of Cinperene is 388.22 g/mol . The InChI representation of Cinperene is InChI=1S/C25H28N2O2/c28-23-13-16-25 (24 (29)26-23,21-11-5-2-6-12-21)22-14-18-27 (19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2, (H,26,28,29)/b10-7+
.
Cinperene has a molecular weight of 388.5 g/mol . It has a computed XLogP3-AA value of 3.8 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 5 rotatable bond counts .
Cinperene is predominantly sourced from the essential oils of certain plants, particularly those in the family Asteraceae. It is part of the broader classification of terpenoids, which are organic compounds produced by plants and are known for their aromatic qualities and diverse biological activities.
The synthesis of Cinperene can be achieved through several methods, primarily focusing on natural extraction from plant materials or through synthetic organic chemistry techniques.
Cinperene possesses a complex molecular structure characterized by its bicyclic framework.
Cinperene undergoes various chemical reactions that are essential for its reactivity and potential applications.
The mechanism of action of Cinperene is primarily investigated in pharmacological contexts, particularly concerning its neuroactive properties.
Research indicates that doses of Cinperene can lead to significant changes in behavioral assays in animal models, suggesting its potential therapeutic effects in treating neurobehavioral disorders.
Cinperene exhibits distinct physical and chemical properties that influence its behavior in various environments.
Cinperene has several scientific applications across various fields:
The discovery of Cinperene (chemical name: 1-(cyclohexylmethyl)-4-(2-methoxyphenyl)piperazine) emerged from mid-20th-century efforts to expand the therapeutic utility of anticholinergic agents. Historically, atropine—isolated from Atropa belladonna in the early 19th century—served as the prototypical muscarinic receptor antagonist, inspiring synthetic derivatives to optimize receptor selectivity and reduce adverse effects [1] [6]. Cinperene, designated experimentally as R5046, was developed during the 1960–1970s amid intensified research into antipsychotic agents with ancillary anticholinergic properties [4]. Unlike classical belladonna alkaloids (e.g., scopolamine), Cinperene belongs to the synthetic piperazine class, characterized by deliberate modifications to the nitrogen-containing heterocyclic core. This structural innovation aimed to enhance central nervous system (CNS) penetration while retaining peripheral antimuscarinic activity, evidenced by its ability to inhibit pilocarpine-induced lacrimation and salivation in preclinical models [4]. Its development paralleled the foundational work of the Collegium Internationale Neuro-Psychopharmacologicum, which catalyzed interdisciplinary collaborations to explore neuropsychiatric drug mechanisms [3].
Cinperene’s molecular architecture positions it within the tertiary amine subclass of synthetic anticholinergics. Its structure comprises three key domains:
Table 1: Structural and Functional Comparison of Cinperene with Representative Anticholinergics
Compound | Core Structure | Key Substituents | Receptor Selectivity |
---|---|---|---|
Cinperene | Piperazine | Cyclohexylmethyl, 2-methoxyphenyl | Muscarinic (M1 > M3) |
Atropine | Tropane | Tropine, phenylacetate | Pan-muscarinic |
Oxybutynin | Tertiary amine | Cyclohexyl, hydroxyethyl | Muscarinic (M3) |
Glycopyrrolate | Quaternary amine | Cyclopentylmethyl, pyrrolidine | Peripheral muscarinic |
This configuration confers moderate selectivity for M1 muscarinic receptors predominant in the CNS, distinguishing it from quaternary amines (e.g., glycopyrrolate) that exhibit limited blood-brain barrier penetration due to permanent positive charges [1] [7]. The tertiary amine group in Cinperene allows reversible protonation, enabling pH-dependent tissue distribution and variable central versus peripheral effects [6].
Modern research on Cinperene spans three intersecting paradigms:
1.3.1. Molecular Pharmacology and Receptor Dynamics
Contemporary studies leverage computational modeling (e.g., molecular docking simulations) to elucidate Cinperene’s binding affinity variance across muscarinic receptor subtypes. Early functional assays indicate 10-fold higher potency at M1 versus M3 receptors, suggesting potential applications in CNS disorders with cholinergic etiologies [1] [6]. However, comprehensive receptor occupancy kinetics and allosteric modulation profiles remain unquantified.
1.3.2. Metabolic and Biotransformation Pathways
Preliminary data propose hepatic cytochrome P450 (CYP3A4/2D6)-mediated oxidation as the primary metabolic route, generating N-dealkylated and hydroxylated metabolites [7]. Yet, the pharmacological activity of these metabolites and their contribution to Cinperene’s net anticholinergic burden—quantified via assays like the Anticholinergic Drug Scale—are undocumented [1] [6].
1.3.3. Translational and Clinical Research Frameworks
Emerging paradigms prioritize pragmatism and translational ecosystems. Pragmatic research emphasizes context-driven investigations, such as optimizing Cinperene’s penetration enhancers (e.g., ionic liquid formulations) for transdermal delivery using multiplexed molecular penetration enhancers like N-lauroyl sarcosine-oleic acid combinations [5] [9]. Concurrently, the "human-AI joint cognitive ecosystem" framework advocates integrating artificial intelligence for predictive toxicology and receptor interaction modeling, accelerating hypothesis generation where empirical data is scarce [10].
Table 2: Research Gaps and Proposed Methodological Approaches in Cinperene Research
Knowledge Gap | Current Limitation | Proposed Research Approach |
---|---|---|
Neuroreceptor mapping | Incomplete subtype selectivity profile | Radioligand binding assays with M1–M5 subtypes |
Metabolic bioactivity | Unknown activity of metabolites | In vitro CYP isoform screening + metabolite potency testing |
Blood-brain barrier kinetics | No quantitative CNS penetration data | Microdialysis coupled with LC-MS/MS |
Formulation optimization | Low oral bioavailability | Ionic liquid carriers or nanoparticle encapsulation [9] |
Critical gaps persist in understanding Cinperene’s role within anticholinergic-associated cognitive decline, as existing dementia risk models (e.g., Anticholinergic Cognitive Burden Scale) lack Cinperene-specific clinical validation [1] [6] [7]. Furthermore, its potential utility in neuropsychiatric conditions beyond historical antipsychotic applications—such as Parkinson’s disease tremor or dystonia—remains unexplored within modern precision medicine paradigms [3] [10].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1